

# Buparlisib Hydrochloride: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Buparlisib Hydrochloride |           |
| Cat. No.:            | B1139140                 | Get Quote |

Buparlisib, also known by its code names AN2025 and BKM120, is an orally bioavailable small molecule that acts as a potent and specific pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3] Developed as a potential antineoplastic agent, it has been the subject of numerous preclinical and clinical investigations across a variety of solid tumors, including breast cancer and head and neck squamous cell carcinoma (HNSCC).[1][4] This technical guide provides a comprehensive overview of **Buparlisib hydrochloride**'s chemical structure, physicochemical properties, mechanism of action, and key experimental data, tailored for researchers, scientists, and drug development professionals.

# **Chemical Structure and Physicochemical Properties**

**Buparlisib hydrochloride** is the hydrochloride salt of Buparlisib. Chemically, it is classified as a pyridinylpyrimidine, consisting of a pyridine ring linked to a pyrimidine ring.[5] The structural formula and key chemical properties are summarized below.



| Property          | Value                                                                                                     | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 5-[2,6-bis(morpholin-4-<br>yl)pyrimidin-4-yl]-4-<br>(trifluoromethyl)pyridin-2-amine<br>monohydrochloride | [1][6]    |
| Molecular Formula | C18H21F3N6O2.HCl                                                                                          | [6]       |
| Molecular Weight  | 446.9 g/mol                                                                                               | [6]       |
| CAS Number        | 1312445-63-8                                                                                              | [6]       |
| Synonyms          | AN2025, BKM120, NVP-<br>BKM120                                                                            | [1][3]    |

#### **Mechanism of Action**

Buparlisib's primary mechanism of action is the competitive inhibition of the class I PI3K family of lipid kinases (p110α, p110β, p110δ, and p110γ) at the ATP-binding pocket.[2][4] This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][4] The subsequent reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably AKT (also known as protein kinase B) and mammalian target of rapamycin (mTOR).[2] [4] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[2] Its dysregulation is a frequent event in tumorigenesis and can contribute to resistance to various anticancer therapies.[3][4] By blocking this pathway, Buparlisib can induce tumor cell growth inhibition and apoptosis in susceptible cancer cell populations.[3][4]

Interestingly, some studies have revealed a dual mechanism of action for Buparlisib, suggesting that in addition to its PI3K inhibitory activity, it can also interfere with microtubule polymerization.[7][8] This off-target effect may contribute to its antiproliferative activity, primarily through microtubule disruption leading to mitotic arrest.[7][8]





Click to download full resolution via product page

Buparlisib inhibits the PI3K/AKT/mTOR signaling pathway.



## **Quantitative Data Summary**

Buparlisib has been characterized by its potent inhibitory activity against PI3K isoforms and its pharmacokinetic profile in clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (nM) | Reference |
|--------|-----------|-----------|
| p110α  | 52        | [9]       |
| p110β  | 166       | [9]       |
| p110δ  | 116       | [9]       |
| p110y  | 262       | [9]       |
| Vps34  | 2,400     | [10]      |
| mTOR   | 4,600     | [10]      |

Table 2: Pharmacokinetic Parameters in Humans (100 mg/day dose)

| Parameter                            | Value           | Reference |
|--------------------------------------|-----------------|-----------|
| Tmax (Time to Maximum Concentration) | 1.0–1.5 hours   | [11]      |
| Half-life (t1/2)                     | ~40 hours       | [11][12]  |
| Accumulation (Day 28 vs Day 1)       | 2.9-fold        | [11]      |
| Steady-state Exposure<br>(AUC0–24)   | ≥10,000 ng*h/mL | [11]      |

# **Key Experimental Protocols**

The development of Buparlisib has been supported by a range of preclinical and clinical studies. Below are overviews of common experimental methodologies employed.



#### **In Vitro Kinase Assays**

To determine the inhibitory activity of Buparlisib against PI3K isoforms, in vitro kinase assays are typically performed. These assays generally involve incubating the purified recombinant PI3K enzyme with its substrate (e.g., PIP2) and ATP in the presence of varying concentrations of the inhibitor. The production of PIP3 is then quantified, often using methods like ELISA or radioisotope labeling, to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

## **Western Blot Analysis for Pathway Modulation**

To confirm the on-target effect of Buparlisib within cancer cells, Western blot analysis is a standard technique. Cancer cell lines are treated with different concentrations of Buparlisib for a specified duration.[13] Subsequently, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of key downstream signaling proteins like AKT and p70 S6K.
[13][14] A reduction in the ratio of phosphorylated to total protein indicates successful pathway inhibition.

### Phase I Clinical Trial Design (3+3 Dose Escalation)

Early-phase clinical trials of Buparlisib, like many oncology drugs, often utilize a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD).[15][16] In this design, cohorts of three patients are enrolled at escalating dose levels. If no dose-limiting toxicities (DLTs) are observed in the first three patients, the next cohort is enrolled at a higher dose. If one of the three patients experiences a DLT, three more patients are enrolled at the same dose level. The MTD is defined as the highest dose at which no more than one of six patients experiences a DLT.[15][16]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Buparlisib Wikipedia [en.wikipedia.org]
- 2. What is Buparlisib used for? [synapse.patsnap.com]
- 3. Buparlisib | C18H21F3N6O2 | CID 16654980 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date -PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 7. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two discrete modes of action identified for the drug Buparlisib with therapeutical implications | Centro de Investigaciones Biológicas Margarita Salas CIB Margarita Salas [cib.csic.es]
- 9. selleckchem.com [selleckchem.com]
- 10. Buparlisib Hydrochloride | TargetMol [targetmol.com]
- 11. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buparlisib in breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buparlisib with thoracic radiotherapy and its effect on tumour hypoxia: A phase I study in patients with advanced non-small cell lung carcinoma PMC [pmc.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Buparlisib Hydrochloride: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139140#chemical-structure-and-properties-of-buparlisib-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com